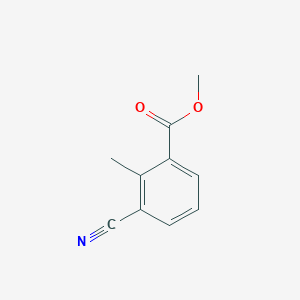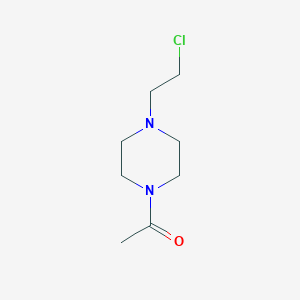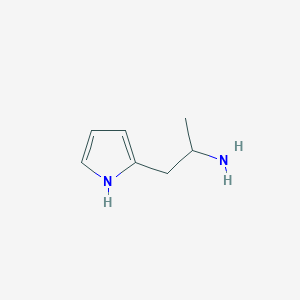
N,N-Diisopropyl-3-methoxyaniline
Descripción general
Descripción
N,N-Diisopropyl-3-methoxyaniline is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.32 . It is also known by its IUPAC name N,N-diisopropyl-3-methoxyaniline .
Molecular Structure Analysis
The molecular structure of N,N-Diisopropyl-3-methoxyaniline consists of a benzene ring substituted with a methoxy group (OCH3) and a diisopropylamino group (N(CH(CH3)2)2) .Physical And Chemical Properties Analysis
The physical and chemical properties of N,N-Diisopropyl-3-methoxyaniline are not fully detailed in the search results. It has a molecular weight of 207.32 . More specific properties such as boiling point, melting point, and density are not provided .Aplicaciones Científicas De Investigación
Electrooxidation and Polymerization Studies
The electrooxidation of o-methoxyaniline (a compound closely related to N,N-Diisopropyl-3-methoxyaniline) has been extensively studied. Research by Widera et al. (1997) explored its electrooxidation using electrochemical and surface-enhanced Raman scattering methods, revealing insights into its electropolymerization process and dimerization or oligomerization mechanisms. This research has implications for developing new materials and understanding chemical reactions in electrochemical systems (Widera, Grochala, Jackowska, & Bukowska, 1997).
Conducting Polymer Development
MacInnes and Funt (1988) discovered that ortho-methoxyaniline, which is structurally similar to N,N-Diisopropyl-3-methoxyaniline, can be polymerized to create a soluble conducting polymer. This finding has potential applications in the field of conducting polymer chemistry and industrial applications, as the polymer exhibits high conductivity and good solubility in various solvents (MacInnes & Funt, 1988).
Electrochemical Properties
The electrical properties of chemically synthesized poly(o-methoxyaniline) films, a derivative of N,N-Diisopropyl-3-methoxyaniline, have been studied by Nogueira et al. (1995). They focused on ac conductivity measurements, revealing important information about the conductivity behavior and potential applications in electronic devices (Nogueira, Mattoso, Lepienski, & Faria, 1995).
Aromatic Hydrogenation and Transannulation
Research by Longobardi, Mahdi, and Stephan (2015) explored the stoichiometric reaction of para-methoxyanilines, related to N,N-Diisopropyl-3-methoxyaniline, in hydrogenation and transannular ring closure processes. This study offers insights into the chemical transformations of aromatic compounds and their potential applications in organic synthesis (Longobardi, Mahdi, & Stephan, 2015).
Studies on Polymer Salts
Gupta and Umare (1992) conducted studies on poly(o-methoxyaniline) salts, revealing insights into their thermal stability, electrical conductivity, and potential aging processes. This research contributes to the understanding of polymer properties and their applications in various fields (Gupta & Umare, 1992).
Safety And Hazards
Propiedades
IUPAC Name |
3-methoxy-N,N-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(2)14(11(3)4)12-7-6-8-13(9-12)15-5/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFATYDKHXGDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC(=CC=C1)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565103 | |
| Record name | 3-Methoxy-N,N-di(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropyl-3-methoxyaniline | |
CAS RN |
7000-87-5 | |
| Record name | 3-Methoxy-N,N-di(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




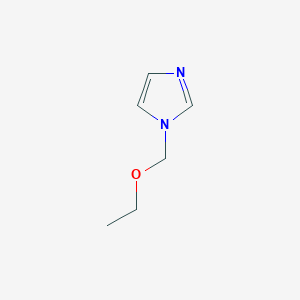
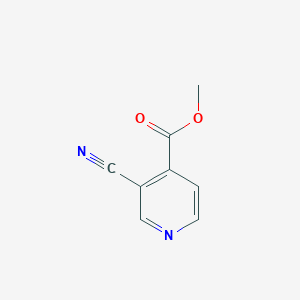
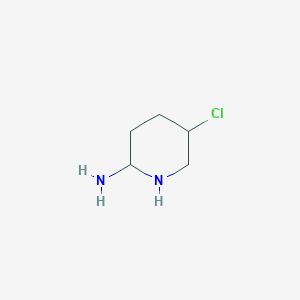
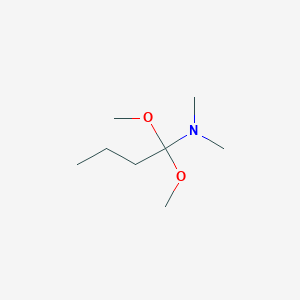
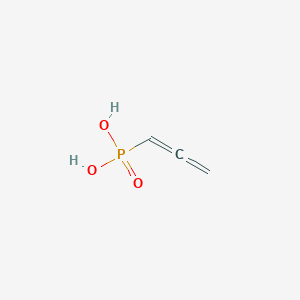

![[5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1601746.png)
